molecular formula C9H11N3O B15071010 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B15071010
M. Wt: 177.20 g/mol
InChI Key: PHOUNXMDGYYCHU-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in drug discovery due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-methoxy-2-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H11N3O/c1-6-9(10)12-5-7(13-2)3-4-8(12)11-6/h3-5H,10H2,1-2H3

InChI Key

PHOUNXMDGYYCHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)OC)N

Origin of Product

United States

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